molecular formula C13H17BrN2O4S2 B2916693 3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide CAS No. 1216799-66-4

3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide

Cat. No.: B2916693
CAS No.: 1216799-66-4
M. Wt: 409.31
InChI Key: XJDUOAYIHXGJJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Alternative synthetic routes may also be employed.


Molecular Structure Analysis

The molecular structure of 3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide consists of a thieno[3,4-d]thiazole core with a 2-iminohexahydro structure. The 2,5-dimethoxyphenyl group contributes to its aromatic character. Detailed spectroscopic techniques such as IR , 1H-NMR , and 13C-NMR confirm its structure .

Scientific Research Applications

Synthesis and Corrosion Inhibition

Thiazoles, including compounds with structural similarities to the specified chemical, have been studied for their corrosion inhibition properties. For instance, the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in acidic solutions have demonstrated significant efficiency, suggesting their potential application as corrosion inhibitors. This area of research underscores the compound's utility in protective coatings and materials science (Farahati et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds, including thiazole derivatives, provides crucial insights into their chemical behavior and potential applications. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in understanding the molecular arrangement and interactions of such compounds, laying the groundwork for further chemical and pharmaceutical development (Foces-Foces et al., 1997).

Photophysical and Chemosensor Applications

Research into the photophysical properties of thiazole derivatives has revealed their potential as fluorescent chemosensors for metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry, where the detection and quantification of metal ions are crucial. The development of compounds that can act as fluorescent chemosensors underscores the versatility of thiazole derivatives in scientific research (Khan, 2020).

Antimicrobial and Anti-Proliferative Activities

The exploration of thiazole derivatives for their antimicrobial and anti-proliferative activities against various cancer cell lines represents a significant application in medicinal chemistry. The synthesis of novel compounds and their evaluation against pathogenic bacteria and cancer cell lines have highlighted the potential of thiazole derivatives in developing new therapeutic agents (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2.BrH/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14;/h3-5,10,12,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUOAYIHXGJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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